molecular formula C22H29N3O3 B5633798 8-(1H-indol-1-ylacetyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one

8-(1H-indol-1-ylacetyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5633798
M. Wt: 383.5 g/mol
InChI Key: NIBXXMLCSHKUKD-UHFFFAOYSA-N
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Description

This compound is part of a broader category known as diazaspirodecanones, which have been studied for various pharmacological properties. Although there is limited specific research on this exact compound, related substances have been explored for their potential in medical and biochemical applications.

Synthesis Analysis

The synthesis of similar diazaspirodecanones involves multi-step organic reactions. These processes often include the formation of intermediate compounds and require precise control of reaction conditions. For instance, Caroon et al. (1981) describe the synthesis of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, highlighting the complexity of these syntheses (Caroon et al., 1981).

Molecular Structure Analysis

The structure of diazaspirodecanones features a spirocyclic framework, which is a combination of two cyclic systems sharing one common atom. This structure is crucial for the compound's properties and interactions. The molecular structure impacts factors like solubility, stability, and reactivity.

Chemical Reactions and Properties

Diazaspirodecanones participate in various chemical reactions due to their functional groups. These may include reactions with nitriles, alcohols, and acids. For example, Rozhkova et al. (2013) demonstrated reactions involving 2-azaspiro[4.5]decan-8-ones with different nitriles (Rozhkova et al., 2013).

properties

IUPAC Name

8-(2-indol-1-ylacetyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-28-14-4-10-25-17-22(15-20(25)26)8-12-23(13-9-22)21(27)16-24-11-7-18-5-2-3-6-19(18)24/h2-3,5-7,11H,4,8-10,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBXXMLCSHKUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2(CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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